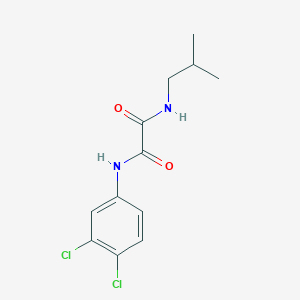![molecular formula C12H11F3N2O2 B3848110 N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848110.png)
N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide
Übersicht
Beschreibung
N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide, also known as TFEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. TFEA is a member of the N-alkyl-N'-substituted ethylenediamine family, which has been shown to exhibit diverse biological activities.
Wirkmechanismus
The mechanism of action of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide is not fully understood. However, it has been suggested that N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide may exert its biological effects by inhibiting the activity of enzymes involved in various cellular processes. For example, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a crucial role in cancer invasion and metastasis. N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has also been found to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression and have been implicated in cancer development.
Biochemical and Physiological Effects
N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have various biochemical and physiological effects. For example, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity. N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has also been shown to inhibit the migration and invasion of cancer cells, which may help prevent cancer metastasis. Additionally, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to reduce the production of reactive oxygen species (ROS), which are involved in various pathological processes such as inflammation and cancer development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide is its relatively simple synthesis method, which makes it accessible to researchers. Additionally, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to exhibit potent biological activities at relatively low concentrations, which makes it a promising candidate for further development as a therapeutic agent. However, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has some limitations, such as its low solubility in water, which may limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide. One potential avenue is to investigate the molecular mechanisms underlying the biological activities of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide. For example, further studies could explore the specific enzymes or pathways targeted by N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide. Another direction is to investigate the potential therapeutic applications of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide in various diseases, such as cancer and inflammatory disorders. Additionally, further studies could explore the potential synergistic effects of N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide with other therapeutic agents.
Wissenschaftliche Forschungsanwendungen
N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties. In particular, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to suppress the production of pro-inflammatory cytokines and chemokines, indicating its potential as an anti-inflammatory agent. Additionally, N-allyl-N'-[3-(trifluoromethyl)phenyl]ethanediamide has been shown to have antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Eigenschaften
IUPAC Name |
N-prop-2-enyl-N'-[3-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c1-2-6-16-10(18)11(19)17-9-5-3-4-8(7-9)12(13,14)15/h2-5,7H,1,6H2,(H,16,18)(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJACPLCARFUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(prop-2-en-1-yl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(1H-benzimidazol-2-yl)-3-[5-(4-bromophenyl)-2-furyl]acrylonitrile](/img/structure/B3848040.png)


![4-{5-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B3848082.png)
![5-{[5-(4-fluorophenyl)-2-furyl]methylene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B3848086.png)
![N-cyclohexyl-2-[2-(4-iodobenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848088.png)
![N-{2-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B3848091.png)

![N-allyl-2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoacetamide](/img/structure/B3848104.png)
![N-(4-ethoxyphenyl)-2-[2-(1-naphthylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3848108.png)
![3,5-diiodo-2-methoxybenzaldehyde [4-[(2,5-dimethylphenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B3848109.png)
![N-(3,5-dimethoxyphenyl)-2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)pyrrolidin-1-yl]acetamide](/img/structure/B3848117.png)
![N-(2-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B3848125.png)
